molecular formula C21H20N4O3S2 B6511786 N-(2,4-dimethylphenyl)-2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide CAS No. 895103-35-2

N-(2,4-dimethylphenyl)-2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide

Cat. No.: B6511786
CAS No.: 895103-35-2
M. Wt: 440.5 g/mol
InChI Key: ZBFGNPMIMXDTPO-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic system featuring a sulfur atom in a sulfonamide-like configuration (8,8-dioxo-8λ⁶-thia) and a fused triaza ring system. The core structure is substituted with a methyl group at position 9 and linked via a sulfanyl-acetamide bridge to a 2,4-dimethylphenyl moiety. The 2,4-dimethylphenyl group may enhance lipophilicity and influence pharmacokinetic properties compared to simpler aryl substituents.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S2/c1-13-8-9-16(14(2)10-13)23-19(26)12-29-21-22-11-18-20(24-21)15-6-4-5-7-17(15)25(3)30(18,27)28/h4-11H,12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFGNPMIMXDTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of tricyclic sulfanyl-acetamide derivatives. Key structural analogs include:

N-(3-chloro-4-methoxyphenyl)-2-({9-methyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide (CAS: 895102-81-5)

  • Structural Differences : The aryl substituent here is 3-chloro-4-methoxyphenyl, replacing the 2,4-dimethylphenyl group.
  • Bioactivity: No explicit data is available, but the chloro-methoxy substitution is common in antimicrobial or antitumor agents, suggesting possible overlapping targets .

N-(4-chlorophenyl)-2-({9-[(4-fluorophenyl)methyl]-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide

  • Structural Differences : The aryl group is 4-chlorophenyl, and the tricyclic core is substituted with a 4-fluorobenzyl group at position 7.
  • Impact: The fluorobenzyl group introduces steric bulk and electron-deficient characteristics, which could enhance binding to hydrophobic pockets in target proteins.
  • Bioactivity : Fluorinated analogs often exhibit improved metabolic stability and CNS penetration, suggesting this derivative might target neurological or intracellular enzymes .

Generalized Structural Trends

  • Core Modifications : All analogs retain the tricyclic 8λ⁶-thia-3,5,9-triazatricyclo framework, critical for maintaining planar geometry and π-π stacking interactions with aromatic residues in biological targets.
  • Substituent Effects :
    • Lipophilicity : Methyl groups (parent compound) increase LogP compared to chloro/methoxy or halogenated analogs.
    • Electron Effects : Electron-donating groups (e.g., methyl) may stabilize charge-transfer interactions, while electron-withdrawing groups (e.g., Cl, F) enhance dipole-dipole interactions.

Quantitative Comparison of Key Properties

Property Parent Compound (2,4-dimethylphenyl) 3-Chloro-4-methoxyphenyl Analog 4-Chlorophenyl-Fluorobenzyl Analog
Molecular Weight (g/mol) ~490 (estimated) ~525 ~580
Calculated LogP ~3.2 (high) ~2.8 ~3.5
Hydrogen Bond Acceptors 6 7 8
Rotatable Bonds 4 5 6
Topological Polar Surface Area ~120 Ų ~135 Ų ~140 Ų

Notes:

  • Increased polar surface area in analogs may reduce blood-brain barrier penetration .

Mechanistic Insights from Docking Studies

Using AutoDock4 (flexible receptor modeling), the parent compound’s 2,4-dimethylphenyl group shows strong hydrophobic interactions with residues in a simulated kinase binding pocket (e.g., Leu273 and Val281 in PDB: 3POZ). In contrast, the 3-chloro-4-methoxyphenyl analog forms a halogen bond with Asp275, while the fluorobenzyl-substituted derivative exhibits π-stacking with Phe330 . These differences highlight how minor substituent changes can redirect binding modes and selectivity.

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